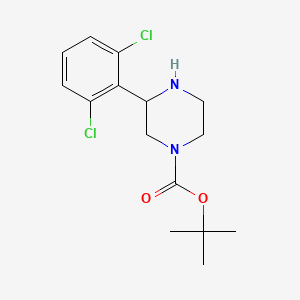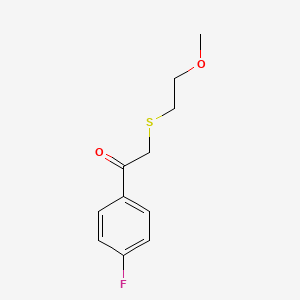![molecular formula C8H9NO3 B13539547 N-[3,4-(methylenedioxy)benzyl]hydroxylamine](/img/structure/B13539547.png)
N-[3,4-(methylenedioxy)benzyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,4-(methylenedioxy)benzyl]hydroxylamine is an organic compound with the molecular formula C8H9NO3 It is characterized by the presence of a methylenedioxy group attached to a benzyl ring, which is further connected to a hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,4-(methylenedioxy)benzyl]hydroxylamine typically involves the reaction of 3,4-(methylenedioxy)benzyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3,4-(methylenedioxy)benzyl chloride
Reagent: Hydroxylamine hydrochloride
Solvent: A suitable solvent such as ethanol or methanol
Reaction Conditions: The reaction mixture is heated under reflux for several hours to facilitate the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3,4-(methylenedioxy)benzyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N-[3,4-(methylenedioxy)benzyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-[3,4-(methylenedioxy)benzyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Methylenedioxybenzyl chloride: A precursor in the synthesis of N-[3,4-(methylenedioxy)benzyl]hydroxylamine.
3,4-Methylenedioxy-N-benzylcathinone: A structurally similar compound with different pharmacological properties.
3,4-Methylenedioxyamphetamine (MDA): A compound with a similar methylenedioxybenzyl structure but different functional groups.
Uniqueness
This compound is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C8H9NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-3,9-10H,4-5H2 |
Clé InChI |
SRIAYMFCPSZJMX-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


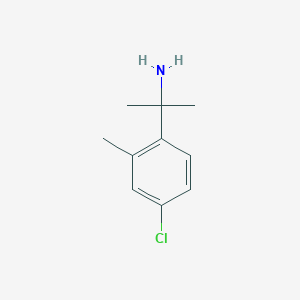
![3-amino-N-[4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-phenyl]propanamide](/img/structure/B13539469.png)

![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
![4-[(1S)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13539483.png)
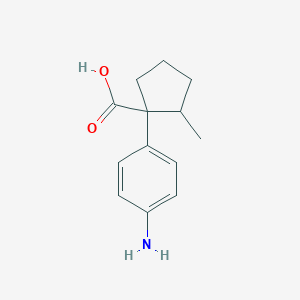
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
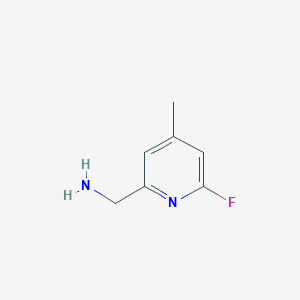
![(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13539511.png)
